CID 23689113

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

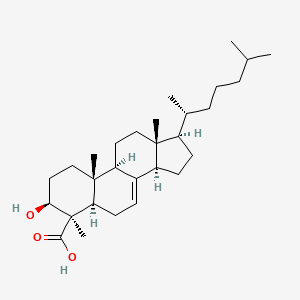

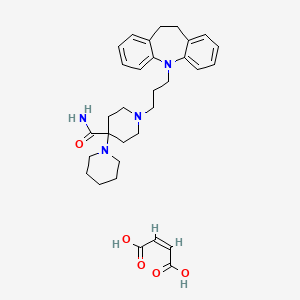

CID 23689113 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. It belongs to the class of 2-spirocyclopropyl cephem sulfones and has shown potential in treating conditions such as cystic fibrosis and emphysema .

Métodos De Preparación

The synthesis of CID 23689113 involves multiple steps starting from 6-azopenicillanate. The process includes:

Treatment with boron trifluoroetherate: in a mixture of methanol and methylene chloride to obtain 6alpha-methoxy penicillanate.

Oxidation with peracetic acid: to form the corresponding 1beta-oxide.

Ring opening: of the oxide by heating with 2-mercaptohenzothiazole in toluene.

Cyclization with bromine: in methylene chloride to produce 2beta-bromomethyl penicillanate.

Rearrangement with pyridine: in dimethyl sulfoxide to yield the cephem intermediate.

Oxidation with peracetic acid: to obtain the sulfone derivative.

Introduction of a double bond: at the C-2 position by heating with dimethylamine hydrochloride in a mixture of tert-butyl alcohol, methylene chloride, and formaldehyde.

Reaction with diazo cyclopentane: generated in situ by treatment of cyclopentyl hydrazono with silver (I) oxide.

Removal of the trichloroethyl group: by treatment with zinc and glacial acetic acid.

Formation of the acid chloride: by reaction with oxalyl chloride in methylene chloride.

Condensation with 4-(1-butoxycarbonylmethyl)piperazine: to afford the product.

Deprotection of the tert-butyl group: with formic acid to give the free acid.

Conversion into the sodium salt: by treatment with sodium carbonate in water.

Análisis De Reacciones Químicas

CID 23689113 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using peracetic acid to form sulfone derivatives.

Cycloaddition: The compound participates in cycloaddition reactions with diazo cyclopentane.

Deprotection: The tert-butyl ester group can be deprotected using formic acid.

Aplicaciones Científicas De Investigación

CID 23689113 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem sulfones.

Biology: The compound is studied for its inhibitory effects on human neutrophil elastase, which is involved in various inflammatory processes.

Medicine: this compound shows potential in treating respiratory diseases such as cystic fibrosis and emphysema by inhibiting elastase activity.

Mecanismo De Acción

CID 23689113 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins in the extracellular matrix. The inhibition of this enzyme helps reduce inflammation and tissue damage in conditions such as cystic fibrosis and emphysema. The molecular targets and pathways involved include the binding of this compound to the active site of elastase, preventing its enzymatic activity .

Comparación Con Compuestos Similares

CID 23689113 is compared with other similar compounds, such as SYN 1390, which also belongs to the class of 2-spirocyclopropyl cephem sulfones. While both compounds inhibit human neutrophil elastase, this compound has shown higher potency and selectivity in preclinical studies. Other similar compounds include various cephem derivatives that exhibit elastase inhibitory activity .

Propiedades

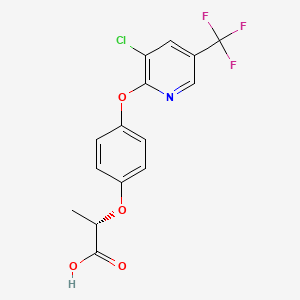

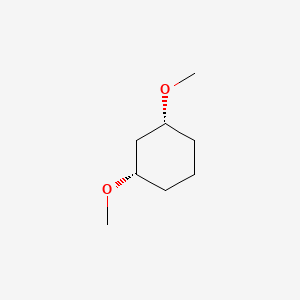

Fórmula molecular |

C21H27N2NaO7S |

|---|---|

Peso molecular |

474.5 g/mol |

InChI |

InChI=1S/C21H28N2O7S.Na/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20;/h13,15,18H,3-11H2,1-2H3,(H,26,27);/q;+1/p-1/t15-,18?,21?;/m0./s1 |

Clave InChI |

MESZAEGNEJCYQY-QLUJRRMDSA-M |

SMILES isomérico |

CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |

SMILES canónico |

CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |

Sinónimos |

SYN 1396 SYN-1396 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

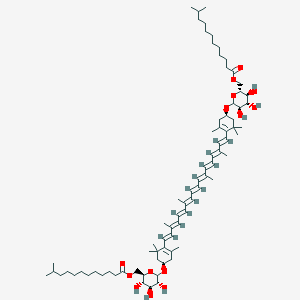

![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)

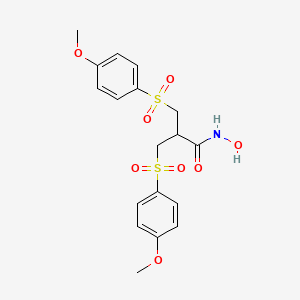

![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)